molecular formula C22H13NO6S B13930489 3-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonic acid CAS No. 60077-42-1

3-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonic acid

Cat. No.: B13930489
CAS No.: 60077-42-1
M. Wt: 419.4 g/mol
InChI Key: RZJGXXIFLNYAND-UHFFFAOYSA-N
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Description

This compound features a benzo(f)quinoline core substituted with a 2,3-dihydro-1,3-dioxo-1H-inden-2-yl group at position 3, a hydroxyl group at position 7, and a sulfonic acid moiety at position 7.

Properties

CAS No.

60077-42-1

Molecular Formula

C22H13NO6S

Molecular Weight

419.4 g/mol

IUPAC Name

3-(1,3-dioxoinden-2-yl)-7-oxo-4H-benzo[f]quinoline-9-sulfonic acid

InChI

InChI=1S/C22H13NO6S/c24-19-10-11(30(27,28)29)9-16-12-5-8-18(23-17(12)7-6-13(16)19)20-21(25)14-3-1-2-4-15(14)22(20)26/h1-10,20,23H,(H,27,28,29)

InChI Key

RZJGXXIFLNYAND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C4C(=CC=C5C4=CC(=CC5=O)S(=O)(=O)O)N3

Origin of Product

United States

Biological Activity

The compound 3-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonic acid , also known as 2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonic acid , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H11NO5SC_{18}H_{11}NO_5S, with a molecular weight of approximately 375.33 g/mol. The structure incorporates both an indene moiety and a quinoline sulfonic acid, which contribute to its solubility and biological reactivity.

PropertyValue
Molecular FormulaC18H11NO5S
Molecular Weight375.33 g/mol
CAS Number84864-68-6
SolubilityHigh (due to sulfonic acid groups)

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of cellular functions through covalent bonding with proteins or nucleic acids, leading to cell death or inhibition of growth .

Case Study:
A study conducted on the antimicrobial activity of similar quinoline derivatives revealed that certain modifications to the sulfonic acid groups significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for effective compounds .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interact with DNA and proteins within cancer cells. The formation of covalent bonds leads to alterations in cellular signaling pathways, which may induce apoptosis in cancerous cells.

Research Findings:
A notable study reported that derivatives of quinoline sulfonic acids demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM, indicating promising activity .

The biological activity of this compound can be summarized as follows:

  • Electrophilic Interactions : The compound acts as an electrophile that can react with nucleophilic sites in proteins or nucleic acids.
  • Covalent Bond Formation : This interaction often results in the formation of stable adducts that disrupt normal cellular functions.
  • Induction of Apoptosis : In cancer cells, these disruptions can trigger apoptotic pathways leading to cell death.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeEffectivenessNotable Findings
AntimicrobialSignificantEffective against S. aureus and E. coli with MIC 10–50 µg/mL
AnticancerPromisingIC50 values between 5–20 µM on various cancer lines

Comparison with Similar Compounds

Structural Features

(a) 2-(2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl)-6-methylbenzothiazole-7-sulphonic Acid
  • Core Structure: Quinoline fused with benzothiazole, substituted with a dioxo-indenyl group and methylbenzothiazole .
  • Key Differences : Replaces the hydroxyl group of the target compound with a methylbenzothiazole moiety, enhancing planarity and π-conjugation.
  • Molecular Formula: C₂₆H₁₆N₂O₅S₂ vs. C₂₃H₁₃NO₆S (estimated for the target compound).
(b) Sodium 2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate
  • Core Structure: Simpler quinoline with a dioxo-indenyl group and sulfonate at position 6 .
  • Key Differences: Lacks the hydroxyl group and benzo(f)quinoline fusion, reducing aromatic complexity.
(c) C.I. Pigment Yellow 138
  • Core Structure: Tetrachlorinated isoindole-dione linked to a tetrachloro-dioxo-indenyl-quinoline system .
  • Key Differences : Chlorination enhances stability and color intensity, making it suitable for polymer pigments, unlike the hydroxylated target compound.

Physicochemical Properties

Compound Name Molecular Weight logP Solubility Features
Target Compound (Estimated) ~445.4 ~2.5* High water solubility (sulfonic acid)
2-(2-(Dioxo-indenyl)-quinolyl)-methylbenzothiazole-sulphonic Acid 500.541 3.14 Moderate solubility in MeCN/water
2-(1,3-Dioxo-inden-2-yl)-6,8-quinolinedisulfonic Acid 433.412 1.09 High hydrophilicity (dual sulfonic acids)
C.I. Pigment Yellow 138 816.72 N/A Low solubility (polymer-compatible)

*Estimated based on structural analogs.

Preparation Methods

Preparation of the Indandione Moiety

The 2,3-dihydro-1,3-dioxo-1H-inden-2-yl fragment is commonly synthesized via oxidation of indene derivatives or by cyclization of suitable precursors such as o-aryl substituted diketones. Typical methods include:

  • Oxidation of 1-indanone derivatives using oxidizing agents to generate the 1,3-dioxo structure.
  • Cyclization reactions involving 1,3-diketones under acidic or basic conditions to form the indandione ring system.

Synthesis of the 7-Hydroxybenzo[f]quinoline-9-sulphonic Acid

The benzo[f]quinoline core with hydroxy and sulfonic acid substituents is prepared through:

  • Quinoline ring construction via cyclization of anilines with appropriate aldehydes or ketones.
  • Electrophilic aromatic substitution to introduce the hydroxy group at the 7-position.
  • Sulfonation reactions, typically using sulfuric acid or chlorosulfonic acid, to install the sulfonic acid group at the 9-position.

Coupling of Indandione and Benzo[f]quinoline Sulphonic Acid

The final step involves linking the indandione moiety to the benzo[f]quinoline sulfonic acid. This is achieved by:

  • Condensation reactions between the active methylene group of the indandione and an aldehyde or ketone functionality on the benzo[f]quinoline derivative.
  • Use of coupling agents or catalysts to facilitate bond formation under mild conditions.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Indandione formation Oxidation of indanone with KMnO4 or CrO3 2,3-Dihydro-1,3-dioxo-1H-inden-2-yl intermediate
2 Quinoline ring synthesis Cyclization of 2-aminobenzophenone with aldehyde under acidic conditions Benzo[f]quinoline intermediate
3 Hydroxylation Electrophilic substitution with hydroxylating agent (e.g., H2O2, FeCl3) 7-Hydroxybenzo[f]quinoline
4 Sulfonation Treatment with chlorosulfonic acid 7-Hydroxybenzo[f]quinoline-9-sulphonic acid
5 Coupling Condensation using base or acid catalyst Target compound: 3-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo[f]quinoline-9-sulphonic acid

Research Results and Data

Characterization Data

  • Molecular Formula: C18H11NO6S
  • Molecular Weight: Approximately 385 g/mol (estimated from components)
  • Structural confirmation by NMR, IR, and Mass Spectrometry typically shows:
    • Characteristic carbonyl peaks for dioxoinden moiety
    • Hydroxy group absorption bands in IR
    • Sulfonic acid group signals in NMR and elemental analysis

Yield and Purity

  • Reported yields for similar complex heterocyclic syntheses range from 50% to 75% depending on reaction optimization.
  • Purity is generally confirmed by HPLC and elemental analysis.

Solubility and Stability

  • The sulfonic acid group enhances water solubility.
  • The compound is stable under neutral and slightly acidic conditions but may degrade under strong bases or reductive environments.

Summary Table of Preparation Methods

Preparation Step Method Description Typical Reagents/Conditions Key Considerations
Indandione synthesis Oxidation or cyclization KMnO4, CrO3, acidic/basic medium Control oxidation to avoid overreaction
Benzo[f]quinoline ring formation Cyclization of aniline derivatives Acid catalysis, aldehydes or ketones Regioselectivity for hydroxy substitution
Hydroxylation Electrophilic substitution H2O2, FeCl3, or other hydroxylating agents Position-specific substitution
Sulfonation Electrophilic aromatic sulfonation Chlorosulfonic acid, sulfuric acid Temperature control to avoid polysulfonation
Coupling Condensation or coupling reaction Acid/base catalysts, coupling agents Mild conditions to preserve sensitive groups

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